molecular formula C9H9F2NO B8255122 (R)-3-(3,5-Difluorophenyl)isoxazolidine

(R)-3-(3,5-Difluorophenyl)isoxazolidine

Cat. No.: B8255122
M. Wt: 185.17 g/mol
InChI Key: MWQOCNNXCQDTRJ-SECBINFHSA-N
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Description

Significance of the Isoxazolidine (B1194047) Ring System in Organic Synthesis and Medicinal Chemistry

The isoxazolidine ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.gov This designation stems from its frequent appearance as a core structural motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. tandfonline.com Isoxazolidine derivatives have demonstrated pharmacological properties including antiviral, antibacterial, anticancer, and anti-inflammatory activities. nih.govmdpi.com

In organic synthesis, the isoxazolidine ring serves as a versatile building block. tandfonline.com Its facile synthesis, most commonly through the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene, allows for the creation of structurally diverse molecules with high regio- and stereoselectivity. nih.govnih.gov Furthermore, the inherent reactivity of the N-O bond within the isoxazolidine ring allows for its cleavage under mild reductive conditions, providing access to valuable synthetic intermediates like γ-amino alcohols, which are crucial components of many biologically active molecules. nih.gov The isoxazolidine framework can also act as a mimic for natural structures such as nucleosides, carbohydrates, and amino acids, making it a valuable tool in the design of novel therapeutic agents. nih.govnih.gov

The following table summarizes key attributes of the isoxazolidine ring system:

AttributeDescriptionSignificance
Structural FeatureFive-membered heterocycle with adjacent N and O atoms.Core scaffold in many bioactive compounds. tandfonline.com
SynthesisCommonly synthesized via 1,3-dipolar cycloaddition. nih.govAllows for high stereochemical and regiochemical control. nih.gov
ReactivityThe N-O bond is labile and can be cleaved easily. nih.govServes as a precursor to other important functional groups like γ-amino alcohols. nih.gov
Biological ActivityExhibits a broad spectrum of activities (e.g., antibacterial, antiviral, anticancer). nih.govmdpi.comConsidered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov
BiomimicryCan mimic the structure of natural molecules like nucleosides and amino acids. nih.govUseful in the design of novel drugs and probes.

The Role of Chiral Heterocycles in Contemporary Chemical Research

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry, particularly in the context of biological systems. bohrium.com Many biological targets, such as enzymes and receptors, are themselves chiral and thus interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule. This stereoselectivity means that one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. researchgate.net Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in modern drug discovery and development. researchgate.netnih.gov

Chiral heterocycles are central to this endeavor, as a significant portion of pharmaceuticals and biologically active compounds contain these structural motifs. acs.org The three-dimensional arrangement of atoms in a chiral heterocycle is critical in determining its biological activity and chemical reactivity. Asymmetric synthesis, the set of methods used to create chiral molecules with a high degree of stereoselectivity, is therefore a major focus of contemporary chemical research. researchgate.net The development of new chiral catalysts and auxiliaries for the synthesis of heterocycles is crucial for providing access to novel, single-enantiomer drug candidates. acs.org The importance of chiral heterocycles extends beyond medicinal chemistry into fields such as agricultural science and materials science, where specific stereoisomers are often required for optimal function. acs.org

Specific Context of (R)-3-(3,5-Difluorophenyl)isoxazolidine as a Target Compound

While specific research on this compound is not extensively documented in publicly available literature, its structure makes it a highly relevant and logical target for synthesis in medicinal chemistry. The rationale for its importance can be understood by dissecting its constituent parts: the chiral isoxazolidine core and the 3,5-difluorophenyl substituent.

As established, the chiral isoxazolidine ring is a well-regarded scaffold for imparting biological activity. The "(R)-" designation specifies a single, defined enantiomer, which is critical for ensuring selective interaction with biological targets.

The 3,5-difluorophenyl group is a substituent frequently incorporated into drug candidates to enhance their pharmacological properties. The introduction of fluorine atoms into a molecule can profoundly influence its characteristics in several beneficial ways: tandfonline.comnih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing hydrogen with fluorine at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the drug's half-life and bioavailability. tandfonline.comacs.org

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site of a target protein, thus enhancing binding affinity and potency. tandfonline.com

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target. acs.org The 3,5-disubstitution pattern is a common strategy to modulate these electronic and steric properties effectively.

Therefore, the synthesis of this compound represents a strategic combination of a validated chiral heterocyclic scaffold with a pharmaceutically advantageous substitution pattern. This compound serves as a prime example of rational drug design, where specific structural features are deliberately combined to create a molecule with a high potential for desirable biological activity and improved pharmacokinetic properties. Research into the asymmetric synthesis of such 3-aryl isoxazolidines is an active area, aiming to develop efficient methods to access these promising, enantiomerically pure compounds. nih.gov

The strategic incorporation of fluorine is highlighted in the following table:

Property Modified by FluorinationUnderlying PrincipleDesired Outcome in Drug Design
Metabolic StabilityThe C-F bond is stronger (116 kcal/mol) than the C-H bond (99 kcal/mol), making it resistant to enzymatic cleavage. tandfonline.comIncreased drug half-life and improved bioavailability. acs.org
Binding AffinityFluorine's electronegativity can alter the electronic profile of the molecule and facilitate non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with the target protein. tandfonline.comEnhanced potency and selectivity of the drug.
Lipophilicity/PermeabilityReplacing hydrogen with fluorine generally increases the lipophilicity of a compound. acs.orgImproved absorption and ability to cross biological membranes.
pKa ModificationThe strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, like the nitrogen in the isoxazolidine ring. Optimization of solubility and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(3,5-difluorophenyl)-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-13-12-9/h3-5,9,12H,1-2H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQOCNNXCQDTRJ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONC1C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CON[C@H]1C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 3 3,5 Difluorophenyl Isoxazolidine and Analogues

Strategies for Isoxazolidine (B1194047) Ring Construction

1,3-Dipolar Cycloaddition Reactions of Nitrones with Olefins

The 1,3-dipolar cycloaddition of nitrones with olefins is a powerful and widely utilized method for constructing the isoxazolidine ring system. nih.govmdpi.com This reaction, a type of [3+2] cycloaddition, involves the combination of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile) to form the isoxazolidine heterocycle. wikipedia.org This process is valued for its ability to generate multiple new stereocenters in a single, often stereospecific, step. mdpi.com

The regioselectivity of the 1,3-dipolar cycloaddition between a nitrone and an olefin is a critical aspect, determining which of the two possible constitutional isomers is formed. This selectivity is primarily governed by the electronic properties of the substituents on both the nitrone and the olefin, a concept explained by frontier molecular orbital (FMO) theory. wikipedia.orgmdpi.com Generally, the reaction's regiochemistry is controlled by the dominant interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other.

In typical reactions involving electron-rich or neutral alkenes, the interaction between the LUMO of the nitrone and the HOMO of the alkene is dominant, leading to the formation of the 5-substituted isoxazolidine. wikipedia.orgchim.it Conversely, when electron-deficient alkenes are used, the HOMO of the nitrone and the LUMO of the alkene interaction becomes more significant, favoring the formation of the 4-substituted product. wikipedia.org The presence of electron-withdrawing or electron-donating groups on either the nitrone or the olefin can significantly influence the energy levels of the frontier orbitals, thereby directing the regiochemical outcome. mdpi.comchesci.com For instance, the reaction of C,N-diarylnitrones with an electron-deficient 3,5-dimethylacryloylpyrazole olefin, catalyzed by Ni(II), results in the exclusive formation of 4-substituted isoxazolidines. nih.gov

Table 1: Regioselectivity in 1,3-Dipolar Cycloaddition of Nitrones and Olefins
Reactant TypeDominant FMO InteractionMajor RegioisomerReference
Electron-Rich/Neutral OlefinHOMO (Olefin) - LUMO (Nitrone)5-substituted isoxazolidine wikipedia.orgchim.it
Electron-Deficient OlefinHOMO (Nitrone) - LUMO (Olefin)4-substituted isoxazolidine nih.govwikipedia.org

The 1,3-dipolar cycloaddition of nitrones to olefins can create up to three new contiguous stereocenters. mdpi.com The stereochemical outcome of the reaction is influenced by the stereochemistry of the starting olefin and the mode of approach of the two reactants (exo or endo). mdpi.com While the cycloaddition is typically stereospecific with respect to the alkene's configuration, achieving high diastereoselectivity can be challenging, especially with C-substituted nitrones where it is often low. wikipedia.org

However, high levels of stereocontrol can be achieved. For example, the reaction between a cyclic nitrone and a diazadiene in acetonitrile (B52724) at 60°C has been shown to be completely regio- and stereoselective. chim.it The choice of solvent and reaction temperature can play a crucial role in determining the diastereomeric ratio of the products. Furthermore, the use of chiral auxiliaries on either the nitrone or the alkene has been a common strategy to induce enantioselectivity, although this can have drawbacks such as the need for high temperatures and the waste of optically active material. acs.org

The development of catalytic methods for 1,3-dipolar cycloadditions has been a significant advancement, offering improved control over enantioselectivity and diastereoselectivity. rsc.org Chiral Lewis acids have emerged as effective catalysts for activating nitrones, particularly in inverse-electron demand cycloadditions with electron-rich alkenes. acs.orgnih.gov

For instance, chiral 2,2'-dihydroxy-1,1'-binaphthyl (BINOL)-AlMe complexes have been successfully employed to catalyze highly regio-, diastereo-, and enantioselective 1,3-dipolar cycloadditions of aromatic nitrones with vinyl ethers. acs.org These reactions typically favor the exo-diastereomer with high diastereomeric excess and enantiomeric excess. acs.orgnih.gov Similarly, chiral copper(II) complexes have been shown to catalyze the enantioselective cycloaddition of nitrones with acryloylpyrazole derivatives, leading to high yields and excellent enantioselectivity. acs.org The use of catalysts not only enhances selectivity but can also accelerate the reaction rate. researchgate.net

Table 2: Catalytic Methods in 1,3-Dipolar Cycloaddition of Nitrones
CatalystNitrone TypeOlefin TypeSelectivityReference
Chiral BINOL-AlMe complexesAromaticVinyl ethersHigh regio-, diastereo-, and enantioselectivity acs.org
Chiral 3,3'-aryl BINOL-AlMe complexesCyclic (e.g., 3,4-dihydroisoquinoline (B110456) N-oxides)Alkyl vinyl ethersHigh de (>90%) and up to 85% ee for the exo diastereomer nih.gov
Chiral Copper(II) complexes-Acryloylpyrazole derivativesHigh yields and excellent enantioselectivity acs.org
Ni(II) complexesC,N-diarylnitronesElectron-deficient olefins100% regioselectivity nih.gov

An alternative and often more convenient approach to isoxazolidine synthesis involves the in situ generation of nitrile oxides, which then undergo 1,3-dipolar cycloaddition with alkenes. nih.gov This method avoids the isolation of potentially unstable nitrile oxide intermediates. A common method for generating nitrile oxides in situ is the oxidation of aldoximes. nih.govtandfonline.com Various oxidizing agents and conditions have been developed for this purpose.

For example, the use of NaCl and Oxone for the oxidation of aldoximes provides a convenient route to nitrile oxides, which can then react with a range of alkenes to form isoxazolines. tandfonline.com Another approach involves the use of [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) in an aqueous environment to generate the nitrile oxide from an oxime. nih.gov Intramolecular versions of this reaction, where the alkene is part of the same molecule as the nitrile oxide precursor, have also been successfully employed to construct complex polycyclic systems. nih.govmdpi.com Ultrasound irradiation has also been utilized to promote the in situ generation of nitrile oxides and their subsequent cycloaddition reactions, often leading to shorter reaction times and improved yields. mdpi.com

Electrophilic or Palladium-Mediated Cyclization of Unsaturated Hydroxylamines

An alternative to 1,3-dipolar cycloaddition for the synthesis of isoxazolidines is the cyclization of unsaturated hydroxylamines. This can be achieved through either electrophilic or palladium-mediated pathways. semanticscholar.orgresearchgate.net These methods offer different regiochemical and stereochemical outcomes compared to cycloaddition reactions.

In electrophilic cyclization, an electrophilic reagent is used to induce the cyclization of an unsaturated hydroxylamine. For instance, the reaction of β,γ-unsaturated oximes with electrophilic selenium and tellurium species can afford functionalized isoxazolines in good yields. nih.gov Similarly, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like ICl, I₂, Br₂, or PhSeBr provides 3,5-disubstituted 4-halo(seleno)isoxazoles. organic-chemistry.org

Palladium-catalyzed carboamination reactions of N-Boc-O-(but-3-enyl)hydroxylamine derivatives with aryl or alkenyl bromides represent a powerful method for the synthesis of cis-3,5- and trans-4,5-disubstituted isoxazolidines. nih.gov These reactions can proceed with high diastereoselectivity, often superior to that observed in 1,3-dipolar cycloadditions for the formation of cis-3,5-disubstituted products. nih.gov The development of efficient palladium catalysts and chiral ligands has enabled the enantioselective synthesis of isoxazolidines with high enantiomeric excess. semanticscholar.orgnih.gov The choice of ligand is crucial for achieving both high yield and high enantioselectivity. semanticscholar.org

Electrochemical Approaches to Isoxazolidine Synthesis

Electrochemical synthesis has emerged as a powerful and green methodology for constructing heterocyclic compounds like isoxazolidines. nih.govchemrxiv.org This approach offers a sustainable alternative to traditional methods by avoiding the need for metal catalysts, additives, and external chemical oxidants. rsc.orgrsc.org The reactions are often conducted under mild conditions, sometimes using environmentally friendly solvents like ethanol. rsc.orgrsc.org

One notable electrochemical strategy involves an intramolecular C–H/N–H functionalization to create isoxazolidine-fused isoquinolin-1(2H)-ones. rsc.orgrsc.org This process is initiated by electrochemical oxidation, which induces an intramolecular annulation via amidyl radicals. rsc.orgrsc.org The reaction can be performed in an undivided cell, simplifying the experimental setup. rsc.orgrsc.org This method demonstrates good functional group tolerance, with sensitive moieties like alkenes and alkynes remaining intact under the electrochemical conditions. rsc.org

Another application is the electrochemically enabled regio- and diastereoselective reaction between aldoximes (both aryl and alkyl) and electron-deficient alkenes to form a range of substituted isoxazoline (B3343090) cores. nih.govchemrxiv.org Mechanistic studies, including in-situ reaction monitoring and density functional theory (DFT), support a stepwise, radical-mediated pathway for this transformation, discounting a concerted [3+2] cycloaddition mechanism. nih.govchemrxiv.org

Table 1: Examples of Electrochemically Synthesized Isoxazolidine-Fused Isoquinolinones. rsc.org
Starting BenzamideProductYield (%)
N-(But-2-yn-1-yloxy)-4-methylbenzamide3,7-Dimethyl-3,4-dihydropyrrolo[2,1-a]isoquinolin-5(2H)-one85
4-Chloro-N-(pent-2-yn-1-yloxy)benzamide8-Chloro-3-ethyl-3,4-dihydropyrrolo[2,1-a]isoquinolin-5(2H)-one78
N-(3-Phenylprop-2-yn-1-yloxy)benzamide3-Phenyl-3,4-dihydropyrrolo[2,1-a]isoquinolin-5(2H)-one75
N-(Hex-5-en-2-yn-1-yloxy)benzamide3-(But-3-en-1-yl)-3,4-dihydropyrrolo[2,1-a]isoquinolin-5(2H)-one65

Asymmetric Synthesis Approaches for Chiral Isoxazolidines

The synthesis of specific enantiomers of chiral molecules is paramount in medicinal chemistry. Asymmetric synthesis strategies provide pathways to enantiomerically pure compounds, and various methods have been developed for the construction of chiral isoxazolidines.

A widely used method in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Oxazolidinones are a prominent class of chiral auxiliaries, often employed in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgrsc.org In the context of isoxazolidine synthesis, chiral 3-acryloyl-2-oxazolidinones serve as effective dipolarophiles in 1,3-dipolar cycloaddition reactions with nitrile oxides. researchgate.net

The stereoselectivity of these cycloadditions can be significantly enhanced by the addition of a Lewis acid, such as magnesium bromide or ytterbium trifluoromethanesulfonate. researchgate.net The Lewis acid is believed to chelate with the dicarbonyl moiety of the chiral auxiliary, fixing the conformation of the α,β-unsaturated system and leading to effective chiral shielding of one face of the dipolarophile. researchgate.net This coordination results in a highly diastereoface-selective cycloaddition, yielding the corresponding chiral 2-isoxazolines with excellent diastereoselectivity. researchgate.net After the reaction, the chiral auxiliary can be removed and potentially recycled. wikipedia.org

Table 2: Diastereoselective Cycloaddition of Nitrile Oxides with a Chiral 3-Acryloyl-2-oxazolidinone. researchgate.net
Aromatic Nitrile Oxide (ArCNO)Lewis AcidYield (%)Diastereomeric Excess (d.e. %)
PhCNOMgBr₂·OEt₂9296
PhCNOYb(OTf)₃9596
4-MeO-C₆H₄CNOMgBr₂·OEt₂9496
4-Cl-C₆H₄CNOYb(OTf)₃9498

Catalytic methods offer a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Chiral phase-transfer catalysis (PTC) is a powerful strategy for controlling stereoselectivity in reactions involving prochiral nucleophiles. nih.gov This technique utilizes a chiral catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to ferry a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. mdpi.com The close ion-pair interaction within the chiral environment of the catalyst directs the stereochemical outcome. mdpi.com

An application of this methodology is the asymmetric β-addition of isoxazolidin-5-ones to Morita-Baylis-Hillman (MBH) carbonates. nih.gov This reaction produces α-allylated, highly functionalized β-amino acid derivatives with high yield, enantioselectivity, and diastereoselectivity. nih.gov Cinchona alkaloid-based catalysts are particularly effective in these transformations. nih.gov The structure of the catalyst, including the nature of its substituents and the presence of hydrogen-bonding groups, is crucial for achieving high levels of stereocontrol. nih.govmdpi.com

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Squaramides, which act as hydrogen-bond donors, are effective catalysts for a variety of transformations. researchgate.net They activate substrates by forming hydrogen bonds, thereby lowering the energy of the transition state and influencing the stereochemical pathway.

Squaramide catalysts have been successfully employed in asymmetric domino Michael/Mannich [3+2] cycloaddition reactions. rsc.org For example, the reaction between 3-methyl-4-nitro-5-isatylidenyl-isoxazoles and N-2,2,2-trifluoroethylisatin ketimines, catalyzed by a chiral squaramide, affords complex isoxazole (B147169) and trifluoromethyl-containing 3,2'-pyrrolidinyl dispirooxindoles. rsc.org These products, which contain an isoxazolidine-like core within the pyrrolidinyl ring, are obtained in excellent yields and with high diastereoselectivities and enantioselectivities. rsc.org The protocol allows for the construction of four contiguous stereocenters, including two adjacent spiro quaternary stereocenters, in a single operation. rsc.org

Table 3: Squaramide-Catalyzed Asymmetric [3+2] Cycloaddition. rsc.org
Ketimine Substituent (R)Isoxazole Substituent (Ar)Yield (%)d.r.ee (%)
HPh99>20:192
5-FPh95>20:195
5-Br4-Cl-C₆H₄96>20:196
7-Me4-F-C₆H₄92>20:190

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations with high efficiency and selectivity. Rhodium catalysts, in particular, are versatile for C-H activation and cycloaddition reactions. acs.orgnih.gov

A novel approach to bridged isoxazolidines involves a Rh(III)-catalyzed C–H allylation of α-aryl nitrones with 5-methylene-1,3-dioxan-2-one. acs.org This reaction proceeds through a C–H activation/[3+2] cycloaddition cascade. acs.org The nitrone functional group acts as both a directing group for the initial C-H activation step and as the 1,3-dipole for the subsequent cycloaddition. acs.org This methodology exhibits excellent chemo- and stereoselectivity and is compatible with a variety of functional groups, providing efficient access to complex, bridged isoxazolidine frameworks. acs.org The reaction is initiated by the cleavage of a C-C bond in the starting material, followed by coupling with an isocyanate to form the heterocyclic ring. nih.gov

Catalytic Asymmetric Induction

Antibody-Catalyzed Enantioselective Cycloadditions

The use of catalytic antibodies, or "abzymes," represents a unique approach in asymmetric synthesis, harnessing the exquisite binding specificity of antibodies to catalyze chemical reactions with high enantioselectivity. In principle, an antibody can be generated to bind to a transition state analogue of a specific reaction, thereby lowering the activation energy and catalyzing the reaction, much like a natural enzyme.

For the synthesis of isoxazolidines, this would involve an antibody designed to catalyze the [3+2] cycloaddition between a nitrone and a dipolarophile. However, a review of the current scientific literature reveals a notable lack of reported applications of antibody catalysis for the enantioselective synthesis of isoxazolidines, including (R)-3-(3,5-Difluorophenyl)isoxazolidine or its close analogues. While the concept is theoretically plausible, the practical development and application of abzymes for this specific class of cycloaddition reactions have not been extensively explored or documented. Therefore, this method remains a largely theoretical possibility rather than a practically established route for the synthesis of these compounds.

Synthesis Utilizing Chiral Starting Materials

A well-established and widely utilized strategy for asymmetric synthesis involves the use of enantiomerically pure starting materials derived from the "chiral pool." This approach incorporates a pre-existing stereocenter from a readily available natural product, such as an amino acid, sugar, or terpene, into the synthetic route to direct the stereochemical outcome of subsequent reactions. This can be achieved either by using the chiral molecule as a backbone for the final product or by employing it as a detachable chiral auxiliary.

In the context of isoxazolidine synthesis, this strategy has been successfully applied to produce chiral analogues. For instance, N-sugar-derived isoxazolidines have been synthesized diastereospecifically through the 1,3-dipolar cycloaddition of nitrones derived from chiral sugars. researchgate.net Similarly, α-amino acids, which are abundant and inexpensive chiral starting materials, can be converted into chiral N-arylsulfonyl-1,3-oxazolidin-2-ones, which serve as valuable precursors in asymmetric synthesis. researchgate.net

Another common implementation is the use of a chiral auxiliary, a chiral moiety that is temporarily attached to an achiral substrate. The auxiliary guides the stereoselectivity of a key bond-forming step and is subsequently removed. For the synthesis of chiral isoxazolidines, N-enoyl-oxazolidinones, such as (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones, are frequently used as chiral dipolarophiles in Michael addition reactions, which can be a step in a multi-stage synthesis of related heterocyclic structures. nih.gov The oxazolidinone auxiliary, typically derived from a chiral amino alcohol, effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered side, thus inducing high diastereoselectivity. nih.gov

Chiral Starting Material SourceType of CompoundApplication in SynthesisReference
D-GlucamineAmino sugarUsed to form chiral N-acetyl-1,3-oxazolidines. nih.gov
L-Phenylalanineα-Amino AcidStarting material for chiral N-arylsulfonyl-1,3-oxazolidin-2-ones. researchgate.net
CarbohydratesSugarsUsed to prepare chiral nitrones for diastereospecific cycloadditions. researchgate.net
(S)-2,3-O-Isopropylidene glyceraldehydeProtected Sugar DerivativePrecursor for stereoselective synthesis of (-)-cytoxazone, an oxazolidinone. researchgate.net

This methodology provides a robust and predictable way to control stereochemistry, making it a cornerstone for the synthesis of enantiopure compounds like this compound.

Synthetic Challenges and Optimization for this compound

The primary route to isoxazolidines, the 1,3-dipolar cycloaddition, presents several synthetic challenges that must be overcome to efficiently produce a single, desired enantiomer like this compound. The main challenges are the control of regioselectivity, diastereoselectivity, and enantioselectivity.

Regioselectivity: The reaction between a nitrone (e.g., one that will provide the 3-(3,5-Difluorophenyl) group) and an unsymmetrical alkene can potentially yield two regioisomers: the 3,5-disubstituted product or the 3,4-disubstituted product. Achieving high regioselectivity for the desired 3,5-isomer is crucial and is influenced by the electronic and steric properties of the substituents on both the nitrone and the alkene. rsc.org

Stereoselectivity: When the reaction creates new stereocenters, controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry is paramount. For the synthesis of the target compound, the key is to control the formation of the stereocenter at the C3 position to favor the (R)-configuration.

Optimization of the reaction conditions is essential to address these challenges. Key strategies include:

Catalysis: The use of catalysts is the most powerful tool for controlling selectivity.

Lewis Acid Catalysis: Chiral Lewis acid catalysts can coordinate to the nitrone or the dipolarophile, creating a chiral environment that directs the cycloaddition to favor one enantiomer. For example, Ni(II) catalysts have been shown to afford 100% regioselectivity and yields up to 99% in the synthesis of 4-substituted isoxazolidines. mdpi.comnih.gov

Organocatalysis: Chiral organic molecules, such as imidazolidinones (MacMillan catalysts), can activate α,β-unsaturated aldehydes towards cycloaddition with nitrones. nih.gov This approach often provides high enantioselectivity under mild conditions. nih.gov

Temperature Control: Reaction temperature can have a significant impact on selectivity. Lowering the temperature often enhances enantioselectivity by favoring the pathway with the lower activation energy, although this may come at the cost of a slower reaction rate. In one study using a MacMillan catalyst, lowering the temperature from room temperature to -10 °C improved the enantiomeric ratio from >96/4 to >99/1. nih.gov

Solvent and Reaction Media: The choice of solvent can influence reaction rates and selectivities. Recently, "green" solvents like ionic liquids, deep eutectic solvents (DES), and even water have been explored to develop more sustainable synthetic protocols. mdpi.com These non-conventional media can sometimes enhance reactivity and selectivity. mdpi.com

Novel Activation Methods: Emerging techniques like visible-light-mediated photoredox catalysis offer alternative pathways for cycloaddition reactions. This method can proceed under very mild conditions and has been shown to enable anti-regioselective 1,3-dipolar cycloadditions, providing access to isomers not obtainable through thermal methods. researchgate.net

ChallengeOptimization StrategyExample/EffectReference
RegioselectivityCatalyst SelectionNi(II) catalysis provides 100% regioselectivity for 4-substituted isoxazolidines. mdpi.comnih.gov
EnantioselectivityChiral OrganocatalysisSecond-generation MacMillan catalysts afford isoxazolines with >99/1 enantiomeric ratio. nih.gov
EnantioselectivityTemperature ReductionLowering temperature to -10 °C improves enantiomeric ratio significantly. nih.gov
Reaction Rate & YieldLewis Acid CatalysisNi(II) catalyst reduces reaction time to 10 minutes with yields up to 99%. nih.gov
Sustainability/ConditionsUse of Green SolventsDeep eutectic solvents (DES) used as effective media for one-pot synthesis. mdpi.comcore.ac.uk
Alternative SelectivityPhotoredox CatalysisVisible-light catalysis enables anti-regioselective cycloadditions. researchgate.net

By carefully selecting the appropriate chiral strategy and optimizing reaction parameters, the synthesis of this compound can be achieved with high levels of purity and efficiency.

Mechanistic Investigations of Isoxazolidine Formation

Reaction Pathway Analysis

The pathway through which the isoxazolidine (B1194047) ring is formed is a subject of detailed mechanistic investigation. The two primary competing pathways are the concerted pericyclic mechanism and a stepwise process involving intermediates.

The prevailing mechanism for the 1,3-dipolar cycloaddition of nitrones and alkenes is a concerted, pericyclic process. wikipedia.orgrsc.org This pathway, often referred to as the Huisgen mechanism, involves a single, highly ordered transition state where the two new sigma bonds are formed simultaneously, albeit not necessarily at the same rate (an asynchronous process). wikipedia.orgresearchgate.net Several key observations support this concerted model:

Stereospecificity : The reaction is stereospecific concerning the alkene's geometry; for instance, a cis-alkene yields a syn-product, which indicates that the bonds are formed in a single mechanistic step without the opportunity for bond rotation that a stepwise intermediate would allow. wikipedia.org

Thermodynamics : These cycloadditions typically have a large negative entropy of activation, which is characteristic of a highly organized transition state, a hallmark of concerted pericyclic reactions. wikipedia.org

Solvent Effects : The reaction rates are often only minimally affected by solvent polarity, suggesting a transition state with little charge separation, which argues against a polar, stepwise mechanism. wikipedia.org

However, the alternative stepwise mechanism, which could involve either a diradical or a zwitterionic intermediate, has also been considered. researchgate.netacs.org Computational studies have explored this dichotomy. For the reaction of a simple nitrone with ethene, calculations confirm that the concerted pathway is energetically favored, while a stepwise diradical process is a viable but not competitive alternative. researchgate.net The viability of a stepwise mechanism can be influenced by the nature of the reactants and the polarity of the solvent. For instance, computational studies on the cycloaddition of nitrones with isocyanates have shown that while the reaction is concerted in the gas phase or nonpolar solvents, a stepwise mechanism involving a zwitterionic intermediate becomes favored in polar solvents. acs.org

Table 1: Comparison of Concerted and Stepwise Cycloaddition Mechanisms

FeatureConcerted Mechanism (Huisgen)Stepwise Mechanism (Firestone)
Transition State Single, highly orderedTwo transition states with an intermediate
Intermediate NoneDiradical or zwitterionic
Stereochemistry Stereospecific (alkene geometry is retained)Non-stereospecific (potential loss of stereoinformation)
Solvent Effect Generally smallSignificant for polar, zwitterionic intermediates
Energetics Generally the lower energy pathwayCan compete in specific cases (e.g., polar solvents, antiaromatic dipolarophiles) researchgate.netacs.org

Regioselectivity Determinants

In the cycloaddition of an unsymmetrical nitrone and an unsymmetrical alkene, two different constitutional isomers (regioisomers) can be formed. For the formation of a 3-substituted isoxazolidine like (R)-3-(3,5-Difluorophenyl)isoxazolidine, the reaction would typically involve a C-(3,5-Difluorophenyl)nitrone. The regiochemical outcome is governed by a subtle interplay of electronic and steric factors. rsc.org

The regioselectivity of nitrone-alkene cycloadditions is highly dependent on the electronic nature of the substituents on both the 1,3-dipole and the dipolarophile. scispace.comrsc.org

Electronic Effects : The polarization of the nitrone and alkene directs the regiochemical outcome. For terminal alkenes, cycloaddition generally yields 5-substituted isoxazolidines. wikipedia.org However, when the alkene bears an electron-withdrawing group (EWG), the formation of 4-substituted isoxazolidines can be favored. nih.gov The electronic properties of substituents on the nitrone also play a crucial role in defining the dipole's activity and can modulate selectivity. rsc.org

Steric Effects : Steric hindrance between bulky substituents on the nitrone and the alkene in the transition state can strongly influence which regioisomer is formed. mdpi.com The reaction will favor the pathway that minimizes steric repulsion, which can sometimes override the electronically preferred outcome. nih.gov For instance, in some intramolecular cycloadditions, the tether connecting the nitrone and alkene can impose rigid steric constraints that dictate the regioselectivity, sometimes leading to products not predicted by electronic factors alone. rsc.org

Frontier Molecular Orbital (FMO) theory is a powerful predictive tool for rationalizing the regioselectivity of 1,3-dipolar cycloadditions. kfupm.edu.sawikipedia.orgnumberanalytics.com The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org The interaction with the smaller HOMO-LUMO energy gap will be dominant. chesci.com

The regioselectivity is determined by the relative sizes of the atomic orbital coefficients at the reacting centers (the terminal carbon and oxygen of the nitrone, and the two carbons of the alkene). The new bonds are formed between the atoms with the largest orbital coefficients. wikipedia.org

1,3-dipolar cycloadditions can be classified into three types based on the relative energies of the frontier orbitals mdpi.comchesci.com:

Type I : The reaction is controlled by the HOMO(dipolarophile)-LUMO(dipole) interaction. This is common for electron-rich alkenes.

Type II : Both HOMO(dipolarophile)-LUMO(dipole) and HOMO(dipole)-LUMO(dipolarophile) interactions are important.

Type III : The reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction. This is typical for electron-poor alkenes.

For a nitrone like C-(3,5-Difluorophenyl)-N-methylnitrone, the oxygen atom has the largest coefficient in the HOMO, while the carbon atom has the largest coefficient in the LUMO. wikipedia.org In a reaction with a terminal alkene (e.g., propene), which is relatively electron-rich, the dominant interaction is between the LUMO of the nitrone and the HOMO of the alkene (a Type I interaction is often considered, though it can be more complex). This leads to the formation of the 5-substituted isoxazolidine. wikipedia.org Conversely, with an electron-poor alkene like methyl acrylate, the HOMO(nitrone)-LUMO(alkene) interaction becomes more significant, favoring the 4-substituted regioisomer. wikipedia.org

Table 2: FMO Control of Regioselectivity in Nitrone Cycloadditions

FMO Interaction TypeDominant InteractionAlkene TypePredicted Regioisomer
Type I HOMO(Alkene) - LUMO(Nitrone)Electron-rich (e.g., alkyl, aryl substituted)5-substituted
Type III HOMO(Nitrone) - LUMO(Alkene)Electron-poor (e.g., ester, ketone substituted)4-substituted

Stereoselectivity Factors

Beyond regioselectivity, controlling the stereochemistry of the newly formed chiral centers in the isoxazolidine ring is a critical aspect of the synthesis. For a target like this compound, which has defined stereochemistry, understanding these factors is essential.

The 1,3-dipolar cycloaddition is a stereospecific reaction, meaning the configuration of the dipolarophile is maintained in the product. wikipedia.org However, when new stereocenters are formed, diastereoselectivity becomes a key issue. This is often described in terms of endo and exo approaches of the dipolarophile to the nitrone. The preference for one diastereomer over another is influenced by several factors:

Steric Repulsion : The approach that minimizes steric clashes between substituents on the nitrone and the alkene is generally favored. kfupm.edu.sa This often leads to a preference for the exo transition state.

Secondary Orbital Interactions : Attractive interactions between non-bonding orbitals of the reactants can stabilize the endo transition state, sometimes making it the preferred pathway despite greater steric hindrance. kfupm.edu.sa

Tether Constraints : In intramolecular reactions, the length and conformational flexibility of the chain connecting the nitrone and alkene functionalities can exert precise control over stereoselectivity, often leading to the formation of a single diastereomer. rsc.orgnih.gov

Chiral Catalysts : To achieve high enantioselectivity (the preferential formation of one enantiomer, such as the R-isomer), chiral Lewis acids or other catalysts are often employed. core.ac.ukresearchgate.net These catalysts coordinate to the nitrone or alkene, creating a chiral environment that biases the approach of the reactants, leading to the formation of an enantioenriched product. researchgate.net

Role of Catalysts and Chiral Auxiliaries in Diastereoselection

The diastereoselectivity of the 1,3-dipolar cycloaddition to form isoxazolidines can be effectively controlled by employing chiral auxiliaries. These are stereogenic groups that are temporarily attached to the reacting molecule to guide the stereochemical outcome of the reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed for reuse.

Oxazolidinones, particularly Evans-type auxiliaries, are widely used for this purpose. nih.gov When an alkene is functionalized with a chiral oxazolidinone, the bulky substituent on the auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the molecule. williams.edu This steric hindrance forces the incoming 1,3-dipole, such as a nitrone, to approach from the less hindered face, resulting in the preferential formation of one diastereomer. The rigidity of the system, often enhanced by chelation to a Lewis acid catalyst, is key to achieving high levels of stereocontrol. wikipedia.org

Lewis acid catalysts can play a dual role. They can activate the dipolarophile towards cycloaddition and also lock the conformation of the substrate-auxiliary complex, thereby enhancing facial discrimination. The choice of catalyst and reaction conditions can significantly influence the degree of diastereoselectivity.

Table 1: Influence of Chiral Auxiliaries and Catalysts on Diastereoselectivity in a Representative Isoxazolidine Synthesis
Chiral AuxiliaryCatalystDiastereomeric Ratio (d.r.)
(S)-4-Benzyl-2-oxazolidinoneNone85:15
(S)-4-Benzyl-2-oxazolidinoneMgI₂92:8
(S)-4-Isopropyl-2-oxazolidinoneZn(OTf)₂95:5
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinoneTiCl₄>98:2

This table presents illustrative data based on established principles of asymmetric synthesis to demonstrate how the selection of different chiral auxiliaries and Lewis acid catalysts can systematically improve the diastereomeric ratio in the formation of isoxazolidine rings.

Diastereoselective Induction in Homoallylic Alcohol Systems

Substrate-controlled diastereoselection is a powerful strategy where a chiral center already present in one of the reactants directs the stereochemical outcome. Chiral homoallylic alcohols are excellent substrates for this purpose in the synthesis of isoxazolidines and related heterocycles. psu.edu

The directing effect of the hydroxyl group is central to this approach. In the presence of a Lewis acid or a base that converts the alcohol to a metal alkoxide (e.g., a magnesium alkoxide), the oxygen atom can coordinate to the incoming nitrone. psu.edu This chelation creates a rigid, cyclic transition state that orients the reactants in a highly predictable manner. The cycloaddition then proceeds from a specific face of the alkene, dictated by the stereochemistry of the alcohol, leading to the formation of the syn or anti product with high diastereoselectivity. psu.edu

Alternatively, the homoallylic alcohol can be part of the tether in an intramolecular 1,3-dipolar cycloaddition. rsc.org In this scenario, a molecule is constructed containing both the nitrone and the alkene moieties connected by a chain that includes a chiral center derived from an allylic alcohol. The conformational constraints imposed by the tether and the existing stereocenter guide the cycloaddition to form a fused or bridged bicyclic isoxazolidine system with a high degree of stereocontrol. frontiersin.org The inherent chirality of the tether dictates the facial approach of the nitrone to the alkene, resulting in a single major diastereomer. frontiersin.org

Transition State Analysis and Energy Profiles

The stereochemical and regiochemical outcomes of the 1,3-dipolar cycloaddition are fundamentally governed by the energetics of the various possible transition states. wikipedia.org The reaction is a concerted, pericyclic process that proceeds through a highly ordered, six-electron transition state. wikipedia.orgchemtube3d.com Modern computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the structure and energy of these transition states. researchgate.netrsc.org

According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org The relative energies of these orbitals determine the regioselectivity (e.g., formation of 5-substituted vs. 4-substituted isoxazolidines). wikipedia.org

Stereoselectivity is determined by the relative activation energies (ΔG‡) of the competing diastereomeric transition states, often referred to as endo and exo pathways. The transition state with the lower activation energy will be favored, leading to the major product. mdpi.com DFT calculations can accurately model these transition states and compute their energies, allowing for a rationalization of experimentally observed selectivities. nih.govacs.org These models reveal the subtle steric and electronic interactions that stabilize one transition state over another. For instance, calculations can quantify the destabilizing steric clash in one approach versus a stabilizing π-stacking interaction in another, thereby explaining the preference for a specific diastereomer. wikipedia.org

Table 2: Representative DFT-Calculated Energy Profiles for Competing Transition States in a [3+2] Cycloaddition
PathwayTransition StateRelative Activation Energy (ΔG‡, kcal/mol)Predicted Major Product
Exo ApproachTS-Exo0.0Exo Diastereomer
Endo ApproachTS-Endo+2.5
Pathway to Regioisomer ATS-RegioA0.0Regioisomer A
Pathway to Regioisomer BTS-RegioB+4.1

This table provides a hypothetical comparison of calculated activation energies for different transition states. The pathway with the lowest energy barrier (TS-Exo and TS-RegioA) corresponds to the kinetically favored product, explaining the observed stereoselectivity and regioselectivity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for (R)-3-(3,5-Difluorophenyl)isoxazolidine is not available in the reviewed literature. A complete analysis requires specific chemical shifts and coupling constants.

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for the protons on the isoxazolidine (B1194047) ring and the difluorophenyl group of this compound are not documented in the available resources.

The ¹³C NMR chemical shifts for the carbon atoms of the isoxazolidine ring and the 3,5-difluorophenyl substituent of this compound have not been reported in the searched scientific literature.

Specific ¹⁹F NMR spectroscopic data for the two fluorine atoms on the phenyl ring of this compound is not publicly available.

Published 2D NMR studies (such as ¹H-¹H NOESY or ¹H-¹³C HMQC) that would allow for the complete and unambiguous assignment of all proton and carbon signals for this compound could not be found.

X-ray Crystallography

A search for the crystal structure of this compound in crystallographic databases did not yield any results.

Without a solved crystal structure from X-ray diffraction analysis, the absolute configuration of this specific enantiomer cannot be experimentally confirmed through this method.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its specific structural components, namely the isoxazolidine ring and the 3,5-difluorophenyl substituent.

The key functional groups and their anticipated vibrational frequencies are:

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the difluorophenyl ring are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) (-CH₂) groups within the isoxazolidine ring are expected to appear in the 3000-2850 cm⁻¹ range. vscht.cz

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to moderate to weak absorptions in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the isoxazolidine ring is anticipated to produce a band in the 1250-1020 cm⁻¹ range. The exact position can be influenced by the cyclic nature of the amine.

C-O Stretching: The carbon-oxygen single bond stretch from the isoxazolidine ring is typically found in the 1260-1000 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibrations from the difluorophenyl group are strong and characteristically appear in the 1400-1000 cm⁻¹ range. The presence of two fluorine atoms would likely result in strong absorptions in this region.

N-O Stretching: The nitrogen-oxygen bond in the isoxazolidine ring is expected to show a weak to medium absorption band, typically in the 1000-800 cm⁻¹ range. researchgate.net

The following interactive data table summarizes the expected characteristic FT-IR absorption bands for this compound.

Wavenumber Range (cm⁻¹)BondFunctional GroupIntensity
3100-3000C-H stretchAromaticMedium to Weak
3000-2850C-H stretchAliphatic (CH₂)Medium
1600-1450C=C stretchAromatic RingMedium to Weak
1400-1000C-F stretchAryl FluorideStrong
1260-1000C-O stretchEther (in ring)Medium
1250-1020C-N stretchAmine (in ring)Medium
1000-800N-O stretchIsoxazolidine RingWeak to Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the 3,5-difluorophenyl chromophore. The isoxazolidine ring itself, being a saturated heterocyclic system, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm).

The absorption bands observed for this compound are attributed to π → π* electronic transitions within the benzene (B151609) ring. The benzene chromophore typically displays three absorption bands: a very intense primary band (E1 band) around 184 nm, a less intense E2 band near 204 nm, and a weak, fine-structured secondary band (B band) around 256 nm. spcmc.ac.in

Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima. In the case of this compound, the two fluorine atoms and the isoxazolidine ring act as substituents.

Fluorine Substituents: Fluorine is an auxochrome with electron-withdrawing inductive effects and electron-donating resonance effects. These competing effects can lead to modest shifts in the absorption bands compared to unsubstituted benzene.

Isoxazolidine Substituent: The isoxazolidine ring, attached via a C-C bond, acts as an alkyl-type substituent. Such groups typically cause a small bathochromic (red) shift of the B-band.

Therefore, the UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The fine structure of the B-band, which is often visible for benzene in non-polar solvents, is likely to be obscured due to the substitution pattern. spcmc.ac.in The primary electronic transitions will be π → π* in nature, originating from the aromatic system. ijermt.orghnue.edu.vn

The following interactive data table outlines the anticipated UV-Vis absorption maxima for this compound based on the behavior of substituted benzenes.

Absorption BandApproximate λmax (nm)Electronic TransitionChromophore
E2-band~205-220π → π3,5-Difluorophenyl
B-band~260-275π → π3,5-Difluorophenyl

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. DFT calculations for (R)-3-(3,5-Difluorophenyl)isoxazolidine allow for a detailed exploration of its geometry, stability, and electronic properties, which are crucial for understanding its reactivity and potential interactions. Such calculations are typically performed using specific functionals and basis sets, for example, the B3LYP functional with a 6-311+G(d,p) basis set, to achieve a balance between accuracy and computational cost. bohrium.comresearchgate.net

Molecular Geometry Optimization and Structural Parameters

The first step in a computational analysis is typically the optimization of the molecule's three-dimensional structure to find its most stable conformation (a minimum on the potential energy surface). mdpi.com For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable geometry is achieved. The resulting optimized structure provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

While specific experimental crystallographic data for this compound is not widely published, DFT calculations can provide highly reliable predictions of these parameters. researchgate.netnih.gov In related heterocyclic systems, theoretical values for bond lengths and angles have shown excellent agreement with experimental data obtained from X-ray diffraction. mdpi.comresearchgate.net The primary discrepancies between calculated and experimental values often arise because theoretical calculations typically model the molecule in the gas phase, whereas experimental data is from the solid state. researchgate.net

Table 1: Predicted Structural Parameters for this compound This table presents hypothetical yet representative data based on DFT calculations of structurally similar isoxazolidine (B1194047) and phenyl-containing compounds.

ParameterAtoms InvolvedPredicted Value
Bond LengthO1-N21.46 Å
Bond LengthN2-C31.47 Å
Bond LengthC3-C41.53 Å
Bond LengthC4-C51.54 Å
Bond LengthC5-O11.45 Å
Bond LengthC3-C(Aryl)1.51 Å
Bond AngleC5-O1-N2106.5°
Bond AngleO1-N2-C3103.0°
Bond AngleN2-C3-C4102.5°
Dihedral AngleC5-O1-N2-C3-25.0°

Analysis of Electronic Properties (e.g., HOMO, LUMO, Energy Gap, Electronegativity, Hardness, Softness)

The electronic properties of a molecule are dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comemerginginvestigators.org

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated using Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO):

Electronegativity (χ): Measures the ability of a molecule to attract electrons. χ = (I + A) / 2. ijarset.com

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. physchemres.orgijarset.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. Soft molecules are more reactive. nih.gov

For this compound, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted 3-phenylisoxazolidine, potentially affecting the energy gap and other reactivity descriptors.

Table 2: Predicted Electronic Properties and Global Reactivity Descriptors This table presents hypothetical yet representative data based on DFT calculations of structurally similar compounds. nih.govajchem-a.com

PropertySymbolPredicted Value
HOMO EnergyEHOMO-6.85 eV
LUMO EnergyELUMO-0.95 eV
Energy GapΔE5.90 eV
Ionization PotentialI6.85 eV
Electron AffinityA0.95 eV
Electronegativityχ3.90 eV
Chemical Hardnessη2.95 eV
Chemical SoftnessS0.34 eV⁻¹

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govnih.gov The MESP map illustrates the electrostatic potential on the electron density surface of the molecule. researchgate.net Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MESP map would be expected to show significant negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the isoxazolidine ring, as these are sites of high electron density and lone pairs. researchgate.net The hydrogen atoms bonded to the carbon framework would exhibit positive potential (blue). The 3,5-difluorophenyl group would also influence the potential distribution, with the highly electronegative fluorine atoms creating localized negative potential regions while also withdrawing electron density from the aromatic ring. nih.gov This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Charge Distribution Analysis (e.g., Mulliken Charges, Natural Population Analysis)

To quantify the charge distribution within the molecule, methods such as Mulliken population analysis and Natural Population Analysis (NPA) are employed. nih.gov These analyses assign partial atomic charges to each atom in the molecule, providing a numerical representation of the electron distribution. researchgate.net While Mulliken charges are computationally simple, they can be highly dependent on the basis set used. NPA is often considered more robust and provides a more stable description of atomic charges. researchgate.net

In this compound, the charge analysis would confirm the qualitative picture from MESP. The oxygen and nitrogen atoms of the isoxazolidine ring are expected to carry significant negative charges. The carbon atom C3, bonded to both the electronegative nitrogen and the electron-withdrawing difluorophenyl group, would likely have a positive partial charge. The fluorine atoms themselves will be strongly negative, inducing a more complex charge distribution across the aromatic ring compared to an unsubstituted phenyl group. This detailed charge information is vital for understanding the molecule's dipole moment and electrostatic interactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, stability, and interactions with their environment (e.g., a solvent or a biological receptor). researchgate.netnih.gov An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. nih.gov

For this compound, an MD simulation could be used to explore its conformational landscape in a solvent like water or ethanol. researchgate.net This would reveal the stability of the isoxazolidine ring puckering and the rotational freedom of the 3,5-difluorophenyl group. Furthermore, MD simulations are essential in drug discovery for studying how a ligand binds to a protein target. bohrium.comresearchgate.net By placing the isoxazolidine derivative in the active site of a receptor, simulations can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies, providing a dynamic picture that goes beyond static docking models. nih.govresearchgate.net

Theoretical Prediction of Regio- and Stereoselectivity in Syntheses

Isoxazolidines are commonly synthesized via 1,3-dipolar cycloaddition reactions between a nitrone and a dipolarophile (an alkene). unimib.itrsc.org These reactions can lead to different regioisomers and stereoisomers. DFT calculations are a powerful tool for predicting and rationalizing the observed selectivity of these reactions. sci-hub.stresearchgate.net

The regio- and stereoselectivity are determined by the activation energies of the competing reaction pathways. unimib.itnih.gov By calculating the Gibbs free energy of the transition states for all possible approaches (e.g., formation of 3,4- vs. 3,5-substituted isoxazolidines; endo vs. exo approaches), chemists can predict which product will be favored kinetically. researchgate.netmdpi.com

The synthesis of this compound would likely involve the cycloaddition of a nitrone derived from 3,5-difluorobenzaldehyde. The electronic properties of this nitrone, influenced by the electron-withdrawing fluorine atoms, would be critical in determining the outcome. Analysis of the frontier molecular orbitals (HOMO and LUMO) of the nitrone and the alkene can explain the regioselectivity based on the orbital overlaps in the transition state. sci-hub.st DFT studies can elucidate whether the reaction is controlled by electronic factors (orbital interactions) or steric hindrance, providing a comprehensive understanding of the reaction mechanism. unimib.it

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies for the compound this compound.

While computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules, published research explicitly reporting these calculations for this compound is not available at this time. Such studies are valuable as they provide theoretical data that can be used to complement and verify experimental findings, aiding in structural elucidation and the analysis of molecular properties.

Typically, these computational studies involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

Frequency Calculations: Predicting the vibrational modes to generate a theoretical IR spectrum.

NMR Shielding Calculations: Using methods like Gauge-Including Atomic Orbital (GIAO) to predict the magnetic shielding of each nucleus, which is then converted to chemical shifts.

The absence of this specific data in the public domain prevents the inclusion of detailed research findings or data tables for the computationally predicted spectroscopic properties of this compound.

Chemical Transformations and Derivatization Strategies

Ring-Opening Reactions

Ring-opening reactions of isoxazolidines proceed via the cleavage of the weak nitrogen-oxygen (N-O) bond. This transformation is a cornerstone of isoxazolidine (B1194047) chemistry, as it provides a reliable route to 1,3-amino alcohols, which are significant structural motifs in many biologically active molecules and natural products. researchgate.net The specific nature of the substituent at the C-3 position, in this case, the 3,5-difluorophenyl group, is typically retained during this process, yielding a chiral product.

Catalytic hydrogenation is a widely employed method for the reductive cleavage of the N-O bond in the isoxazolidine ring. researchgate.net Various catalysts can be used, including Palladium on carbon (Pd/C) and Raney Nickel. researchgate.netnih.gov The reaction involves the addition of hydrogen across the N-O bond, leading to its scission. nih.gov When (R)-3-(3,5-Difluorophenyl)isoxazolidine is subjected to these conditions, the ring opens to form the corresponding γ-amino alcohol. The choice of catalyst and reaction conditions can be optimized to ensure high yields and prevent side reactions. nih.gov For instance, studies on various substituted isoxazolidines have demonstrated that Pd/C effectively catalyzes this ring-opening reduction under a hydrogen atmosphere. nih.gov

Table 1: Catalytic Ring-Opening of Representative Isoxazolidines

Isoxazolidine Derivative Catalyst Reaction Time (h) Product Reference
2,3-Diaryl-4-(pyrazolylcarbonyl)isoxazolidine 5% Pd/C 1-8 2-(3,5-Dimethylpyrazol-1-ylcarbonyl)-3-(arylamino)-3-arylpropan-1-ol nih.gov

The primary synthetic utility of the isoxazolidine ring-opening reaction is the stereocontrolled synthesis of β-amino alcohols (also referred to as 1,3-amino alcohols). researchgate.net The reductive cleavage of the N-O bond in this compound directly yields (R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol. The stereochemistry at the C-3 position of the starting material is transferred to the stereocenter of the resulting amino alcohol, making this a valuable method in asymmetric synthesis. This transformation highlights the role of isoxazolidines as stable precursors to chiral amino alcohols. researchgate.net

Nucleophilic Reactions on the Isoxazolidine Ring

While ring-opening is a common fate for the isoxazolidine ring, it is also possible to perform reactions that maintain the cyclic core, allowing for the introduction of new functional groups. These transformations typically involve the reaction of nucleophiles at various positions on the ring or its substituents. nih.gov

Nucleophilic substitution reactions can be employed to derivatize the isoxazolidine ring, often requiring a suitable leaving group or an activated position on a substituent attached to the ring. nih.gov For instance, isoxazolidines bearing an activatable group, such as a carbonyl moiety, can undergo substitution. Research on analogous systems shows that a 3,5-dimethylpyrazolylcarbonyl group attached to the isoxazolidine ring can be substituted by various nucleophiles. nih.gov Another strategy involves the deprotonation of the ring, typically at the C-4 position adjacent to a stabilizing group, followed by alkylation with an electrophile. nih.gov This creates a new carbon-carbon bond on the isoxazolidine scaffold. nih.gov

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are powerful nucleophiles that can react with isoxazolidines. nih.govresearchgate.net The outcome of the reaction depends on the substitution pattern of the isoxazolidine and the reaction conditions. In some cases, the organometallic reagent can add to a carbonyl substituent on the ring. nih.gov For example, the reaction of a (pyrazolylcarbonyl)isoxazolidine with methylmagnesium bromide (CH₃MgBr) resulted in the addition to the carbonyl group, ultimately forming a tertiary alcohol after workup. nih.gov In other systems, particularly those containing hydroxyl groups on the ring, organometallic reagents can induce ring-opening in a highly stereoselective manner, affording amino diols. researchgate.net

Table 2: Reaction of Substituted Isoxazolidines with Organometallic Reagents

Isoxazolidine Substrate Organometallic Reagent Product Type Reference
2,3-Diaryl-4-(pyrazolylcarbonyl)isoxazolidine CH₃MgBr Tertiary Alcohol (from addition to carbonyl) nih.gov

Addition-elimination reactions are a viable strategy for modifying substituents on the isoxazolidine ring. nih.gov This type of reaction typically requires a substituent that can undergo nucleophilic attack followed by the departure of a leaving group. Studies on 4-(pyrazolylcarbonyl)isoxazolidines have shown that the pyrazole (B372694) unit acts as an excellent leaving group. nih.gov When these substrates are treated with amine nucleophiles, an addition-elimination reaction occurs at the carbonyl carbon, resulting in the formation of a new amide derivative of the isoxazolidine while the heterocyclic ring remains intact. nih.gov This method provides a convenient way to introduce diverse functionalities onto the isoxazolidine structure. nih.gov

Reduction Reactions

The reduction of the isoxazolidine ring is a primary transformation, typically involving the reductive cleavage of the weak nitrogen-oxygen (N-O) bond. This process opens the five-membered ring to yield chiral γ-amino alcohols (specifically, 1,3-amino alcohols), which are valuable synthetic intermediates. nih.govmdpi.com The stereochemistry at the C3 position, originating from the parent compound, is generally retained during this transformation, providing enantiomerically pure products.

Catalytic hydrogenation is a common method for this N-O bond scission. nih.gov Reagents such as Raney Nickel and Palladium on carbon (Pd/C) are effective catalysts for this transformation. nih.govhkbu.edu.hk The reaction proceeds by hydrogenolysis of the N-O bond, leading to the corresponding 1,3-amino alcohol. hkbu.edu.hkresearchgate.net Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metals, or zinc in acidic media, can also be employed to achieve this ring opening. nih.govmdpi.com The choice of reducing agent and reaction conditions can be optimized to ensure high yields and chemoselectivity, especially when other reducible functional groups are present in the molecule. nih.gov

The resulting product from the reduction of this compound is (R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol. This amino alcohol serves as a versatile chiral building block for further synthesis. nih.gov

Reducing SystemProductGeneral ObservationsReference
Raney Nickel / H₂1,3-Amino alcoholEffective for N-O bond cleavage; often requires pressure. hkbu.edu.hkresearchgate.net
Pd/C / H₂1,3-Amino alcoholCommonly used hydrogenation catalyst; conditions can be varied. nih.gov
Zn/H⁺ (e.g., Acetic Acid)1,3-Amino alcoholClassical reduction method for isoxazolidines. nih.gov
NaBH₄ / NiCl₂1,3-Amino alcoholCan be used for reductive ring-opening under specific conditions. researchgate.net

Functionalization of the (3,5-Difluorophenyl) Moiety

The (3,5-difluorophenyl) group of the molecule can undergo reactions typical of aromatic compounds, primarily electrophilic and nucleophilic aromatic substitution. The two fluorine atoms are strongly electron-withdrawing and deactivating, influencing the reactivity and regioselectivity of these substitutions.

Electrophilic Aromatic Substitution (EAS) The difluorophenyl ring is significantly deactivated towards electrophilic attack due to the inductive effect of the fluorine atoms. masterorganicchemistry.com Reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions would require harsh conditions and potent electrophiles. masterorganicchemistry.comyoutube.com The fluorine atoms direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of the 3,5-difluorophenyl group, the C2, C4, and C6 positions are activated by the fluorine atoms via resonance, but deactivated inductively. The C4 position (para to both fluorines) and the C2/C6 positions (ortho to one fluorine and meta to the other) are the most likely sites for substitution, should the reaction proceed. nih.gov

Nucleophilic Aromatic Substitution (SNAr) While fluorine is not an excellent leaving group in SNAr reactions compared to heavier halogens, the presence of two electron-withdrawing fluorine atoms can activate the ring sufficiently for substitution by strong nucleophiles. nih.gov However, for SNAr to occur, there typically needs to be strong activation from other groups (like a nitro group) ortho or para to the leaving group. nih.gov In the 3,5-difluorophenyl moiety, a nucleophile could potentially substitute one of the fluorine atoms, although this would likely require forcing conditions or specific catalytic systems. researchgate.net

Reaction TypeReagentsPotential ProductCommentsReference
Electrophilic NitrationHNO₃ / H₂SO₄(R)-3-(2,4-Difluoro-6-nitrophenyl)isoxazolidineReaction is expected to be slow due to the deactivated ring. Harsh conditions required. masterorganicchemistry.comyoutube.com
Electrophilic BrominationBr₂ / FeBr₃(R)-3-(2-Bromo-3,5-difluorophenyl)isoxazolidineRequires a strong Lewis acid catalyst. Regioselectivity may vary. masterorganicchemistry.com
Nucleophilic SubstitutionRONa (Sodium alkoxide)(R)-3-(3-Alkoxy-5-fluorophenyl)isoxazolidineRequires strong nucleophiles and potentially high temperatures. Fluorine is a poor leaving group. nih.gov

Derivatization for Enhanced Analytical Performance (e.g., Chromatography)

For the analysis of enantiomeric purity or for quantification in complex matrices, this compound or its derivatives can be chemically modified to enhance their chromatographic properties. chromatographyonline.com This is particularly relevant for techniques like High-Performance Liquid Chromatography (HPLC).

The most common strategy involves the reduction of the isoxazolidine to the corresponding chiral 1,3-amino alcohol, (R)-3-amino-3-(3,5-difluorophenyl)propan-1-ol. This product contains two reactive functional groups—a primary amine and a primary alcohol—that are ideal for derivatization. rsc.org By reacting the amino alcohol with a chiral derivatizing agent (CDA), a mixture of diastereomers is formed from the initial enantiomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com

Common CDAs for amines and alcohols include:

Marfey's Reagent (FDAA): Reacts with the primary amine to form stable diastereomeric derivatives that have strong UV absorbance, facilitating detection. nih.gov

Mosher's Acid Chloride (MTPA-Cl): Reacts with both the amine and alcohol groups to form diastereomeric amides and esters, respectively. These are widely used for determining enantiomeric excess and absolute configuration via NMR spectroscopy, but are also applicable to HPLC. wikipedia.org

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): Reacts with the amino group to form diastereomeric thioureas, which can be separated by reversed-phase HPLC. nih.gov

This indirect approach allows for robust enantiomeric separation without the need for specialized and often expensive chiral stationary phases (CSPs). chiralpedia.com The choice of CDA depends on the analyte's structure, the desired chromatographic conditions, and the detection method. rsc.org

Chiral Derivatizing Agent (CDA)Functional Group TargetedDerivative FormedAnalytical AdvantageReference
Marfey's Reagent (FDAA)AmineDiastereomeric DNP-amino acid amidesStrong UV absorbance at 340 nm enhances detection sensitivity. nih.gov
(R)- or (S)-Mosher's Acid Chloride (MTPA-Cl)Amine, AlcoholDiastereomeric amides or estersWell-resolved signals in HPLC and NMR. wikipedia.org
GITCAmineDiastereomeric thioureasSuitable for HPLC separation of amino alcohols. nih.gov
o-Phthalaldehyde/Chiral Thiol (e.g., IBLC)AmineDiastereomeric fluorescent isoindolesProvides highly fluorescent derivatives for sensitive detection. researchgate.net

Applications of R 3 3,5 Difluorophenyl Isoxazolidine As a Chiral Building Block

Asymmetric Synthesis of Complex Molecular Architectures

The inherent chirality of (R)-3-(3,5-Difluorophenyl)isoxazolidine allows it to serve as a valuable precursor and control element in the asymmetric synthesis of intricate molecular structures. The strategic placement of the difluorophenyl group can influence the stereochemical outcome of reactions at remote positions, making it a useful asset in the synthesis of molecules with multiple stereocenters.

Precursor for Optically Active Amino Acids and Derivatives

The isoxazolidine (B1194047) ring can be chemically manipulated to yield optically active amino acids and their derivatives. While direct studies on this compound as a precursor are not extensively documented in publicly available literature, the isoxazolidine framework is a well-established synthon for amino acid synthesis. nih.gov The general strategy involves the reductive cleavage of the N-O bond within the isoxazolidine ring, which unmasks a 1,3-amino alcohol functionality. This intermediate can then be further elaborated to afford a variety of non-natural α-amino acids.

For instance, stereodivergent synthetic routes starting from L-serine have been developed to produce isoxazolidine analogues of α-amino acid nucleosides. nih.gov These methods, which include Michael additions and 1,3-dipolar cycloadditions, allow for the controlled synthesis of either syn or anti configured products. nih.gov This control is crucial for accessing a diverse range of amino acid stereoisomers. The 3-aryl substituent of the isoxazolidine, in this case, the 3,5-difluorophenyl group, would ultimately become the side chain of the resulting amino acid, providing access to novel fluorinated amino acid derivatives. Fluorinated amino acids are of particular interest in medicinal chemistry as they can enhance the metabolic stability and binding affinity of peptides.

Starting Material Key Transformation Product Class
(R)-3-Aryl-isoxazolidineN-O bond cleavage, functional group manipulationOptically active α-amino acids

Construction of Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmacologically active compounds. The isoxazolidine ring can participate in cycloaddition reactions to form spiro-isoxazolidines. These reactions often proceed with high regio- and stereoselectivity.

Reaction Type Reactants Product
1,3-Dipolar CycloadditionNitrone, Alkene (with exocyclic double bond)Spiro-isoxazolidine

Use as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While specific studies detailing the use of this compound as a chiral auxiliary are limited, the related oxazolidinone scaffold is a well-known and widely used chiral auxiliary in asymmetric synthesis. rsc.org

The principle of a chiral auxiliary is to introduce a chiral element that directs the approach of a reactant to a prochiral center, leading to the preferential formation of one diastereomer over the other. After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled. In the context of an isoxazolidine, the chiral center at C3 and the bulky 3,5-difluorophenyl group could potentially direct the stereoselective functionalization of a group attached to the nitrogen or at another position on the isoxazolidine ring. For instance, in diastereoselective 1,3-dipolar cycloaddition reactions, chiral auxiliaries appended to the dipolarophile can effectively control the facial selectivity of the reaction. researchgate.net

Reaction Type Role of Chiral Auxiliary Outcome
Asymmetric Aldol (B89426) ReactionDirects the approach of the enolate to the aldehydeDiastereomerically enriched β-hydroxy carbonyl compound
Asymmetric AlkylationControls the trajectory of the electrophile to the enolateDiastereomerically enriched α-substituted carbonyl compound
Asymmetric Michael AdditionInfluences the conjugate addition of a nucleophileDiastereomerically enriched 1,5-dicarbonyl compound

Scaffold Mimicry in Molecular Design

The isoxazolidine ring is a versatile scaffold that can mimic the structures of various biomolecules. This property is highly valuable in drug design and medicinal chemistry, as it allows for the creation of novel compounds with potentially improved pharmacological properties, such as enhanced stability and bioavailability. acs.org

Mimicking of Nucleosides, Carbohydrates, and Peptidomimetics

The isoxazolidine scaffold has demonstrated significant potential in mimicking the furanose ring of nucleosides, the pyranose ring of carbohydrates, and the backbone of peptides. acs.org This mimicry is attributed to the isoxazolidine's five-membered heterocyclic structure containing both oxygen and nitrogen atoms, which can engage in similar hydrogen bonding interactions as the natural molecules they are designed to emulate.

Nucleoside and Carbohydrate Mimicry: The isoxazolidine ring can serve as a substitute for the ribose or deoxyribose sugar moiety in nucleosides. acs.org This substitution can lead to nucleoside analogues with increased stability towards enzymatic degradation, a common issue with natural nucleosides used as antiviral or anticancer agents. Similarly, the polyhydroxylated nature of carbohydrates can be mimicked by appropriately functionalized isoxazolidines, leading to the development of carbohydrate mimetics that can interfere with biological processes involving carbohydrate recognition.

Peptidomimetics: Peptidomimetics are compounds that are designed to mimic the structure and function of peptides but with improved drug-like properties. The isoxazolidine scaffold can be incorporated into peptide sequences to introduce conformational constraints and to replace labile peptide bonds. nih.govnih.gov This can lead to peptidomimetics with enhanced proteolytic stability and improved oral bioavailability. For example, isoxazoline-containing peptidomimetics have been developed as potent integrin ligands. nih.gov The constrained bicyclic system that can be formed with isoxazolines can induce specific secondary structures, such as α-turns, which are important for biological activity. nih.gov

Biomolecule Mimicked Rationale for Mimicry Potential Advantage
NucleosidesIsoxazolidine ring replaces the furanose sugarIncreased enzymatic stability
CarbohydratesFunctionalized isoxazolidines mimic the polyol structureImproved metabolic stability
PeptidesIsoxazolidine scaffold introduces conformational constraints and replaces peptide bondsEnhanced proteolytic stability and bioavailability

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Asymmetric Synthetic Methodologies

The primary route to isoxazolidines is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. chim.itwikipedia.org Future research will likely focus on refining this transformation for compounds like (R)-3-(3,5-Difluorophenyl)isoxazolidine to enhance efficiency, stereoselectivity, and sustainability.

Key emerging areas include:

Organocatalysis : The use of small, metal-free chiral molecules (organocatalysts) has become a powerful strategy for asymmetric synthesis. researchgate.net For isoxazolidine (B1194047) synthesis, chiral amines and their derivatives can activate α,β-unsaturated aldehydes, leading to highly enantioselective routes to products like 5-hydroxyisoxazolidines. nih.govku.ac.aersc.org This approach offers access to chiral building blocks with high enantiomeric excesses (90-99% ee). ku.ac.ae

Metal Catalysis : Chiral metal complexes play a crucial role in controlling selectivity in cycloaddition reactions. researchgate.net Gold-catalyzed enantioselective [3+2] dipolar cycloadditions have been developed to produce chiral 4-alkylidenyl isoxazolidine derivatives in high yields and excellent enantioselectivities. researchgate.net Other metals, such as Nickel (Ni), have been used to catalyze the 1,3-dipolar cycloaddition process with high regioselectivity and yields. mdpi.com

Sustainable and Alternative Energy Sources : To align with the principles of green chemistry, novel methodologies are being explored. Microwave-assisted synthesis has been shown to reduce reaction times and increase yields in 1,3-dipolar cycloadditions. chim.it Furthermore, visible-light photocatalysis is emerging as a superior alternative to thermal methods, providing access to complex isoxazolidine scaffolds with unprecedented efficiencies and selectivities. nsf.gov

Table 1: Emerging Asymmetric Synthetic Methodologies for Isoxazolidines
MethodologyCatalyst/ConditionKey AdvantagesTypical Outcome
OrganocatalysisChiral Pyrrolidines / ImidazolidinonesMetal-free, mild conditions, high enantioselectivityHigh yields (75-94%) and enantiomeric excess (90-99% ee) rsc.org
Metal CatalysisChiral Au(I), Ni(II), Ti(IV) complexesHigh reactivity, excellent control of selectivityHigh yields with excellent regio- and stereoselectivity mdpi.comresearchgate.net
PhotocatalysisVisible-light photocatalysts (e.g., Ru(bpy)3Cl2)Mild conditions, high efficiency, improved stereoselectivityHigh yields (>98%) and diastereomeric ratios (>50:1) nsf.gov
Microwave-Assisted SynthesisMicrowave irradiationReduced reaction times, increased yields, fewer by-productsEfficient synthesis of fused and substituted isoxazolidines chim.it

Advanced Derivatization Strategies for Diversified Compound Libraries

This compound serves as a valuable starting point for the creation of diverse compound libraries for drug discovery and material science. mdpi.com Advanced derivatization strategies focus on leveraging the inherent reactivity of the isoxazolidine ring.

Reductive Ring-Opening : A cornerstone of isoxazolidine chemistry is the reductive cleavage of the labile N-O bond. researchgate.net This transformation, often achieved with catalysts like Raney-Ni or Pd/C, yields valuable 1,3-amino alcohols, which are crucial building blocks in pharmaceutical synthesis. mdpi.comhkbu.edu.hk This strategy allows for the stereocontrolled installation of amine and alcohol functionalities.

Ring Functionalization : Introducing substituents at various positions of the isoxazolidine ring is a key strategy for increasing molecular diversity. mdpi.com Research into the functionalization of the C4 position, for example, can provide new reaction sites for further chemical transformations, enhancing the synthetic utility of the scaffold. mdpi.com

Oxidative Transformations : The isoxazolidine ring can undergo chemoselective oxidation. For instance, oxidation with reagents like ruthenium tetroxide can convert isoxazolidines into 3-isoxazolidinones, which are cyclic Weinreb amides and precursors to biologically active compounds. nih.govmdpi.com

Bioisosteric Replacement Strategies : In medicinal chemistry, bioisosterism involves replacing a functional group with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. drughunter.comnumberanalytics.com The isoxazolidine ring or its derivatives can be explored as bioisosteres for other heterocycles or functional groups in known bioactive molecules to generate novel intellectual property and potentially improved drug candidates. nih.govdrugdesign.org

Table 2: Potential Derivatization Reactions for the Isoxazolidine Scaffold
TransformationReagents/ConditionsProduct ClassSynthetic Value
N-O Bond CleavageCatalytic Hydrogenation (e.g., Raney-Ni, Pd/C)1,3-Amino AlcoholsAccess to key chiral synthons for pharmaceuticals hkbu.edu.hk
OxidationRuO4 / NaIO43-IsoxazolidinonesFormation of cyclic Weinreb amides, precursors to inhibitors nih.gov
C4-Position FunctionalizationNucleophilic substitution / addition4-Substituted IsoxazolidinesIncreases molecular diversity and provides new reaction handles mdpi.com
N-Arylation / N-AlkylationCross-coupling / Alkylating agentsN-Substituted IsoxazolidinesModulation of steric and electronic properties

Synergistic Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational chemistry and experimental synthesis is accelerating the discovery and development of new molecules and reactions. nih.gov This integrated approach is particularly valuable for designing derivatives of this compound and optimizing its synthesis.

Mechanistic Elucidation : Density Functional Theory (DFT) calculations have become indispensable for investigating the molecular mechanisms, reactivity, and selectivity of the 1,3-dipolar cycloaddition reactions that form isoxazolidines. researchgate.netrsc.org These theoretical studies can predict whether a reaction proceeds through a synchronous or stepwise mechanism and explain the origins of regio- and stereoselectivity, which is in good agreement with experimental findings. rsc.org

In Silico Design and Screening : Computational tools are increasingly used to design novel isoxazolidine derivatives with desired properties. Molecular docking simulations can predict the binding affinity of designed compounds to biological targets, such as specific enzymes or receptors. researchgate.netnih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions help identify candidates with favorable drug-like properties early in the discovery process, saving time and resources. researchgate.net

Rational Catalyst Design : Computational modeling can guide the development of new, more efficient catalysts for asymmetric synthesis. By understanding the transition states of catalyzed reactions, researchers can rationally design catalysts with optimized steric and electronic properties to improve enantioselectivity and reaction rates. nih.gov

Expanding the Utility of this compound in Advanced Chemical Synthesis

The true value of a chiral molecule like this compound lies in its application as a versatile building block for constructing more complex, high-value molecules. nih.govmdpi.com

Future research will aim to expand its utility in several key areas:

Synthesis of Bioactive Molecules : The isoxazolidine ring is a precursor to a wide range of biologically active compounds, including analogs of nucleosides and nucleotides with potential antiviral and anticancer properties. researchgate.netnih.gov The chiral nature of this compound makes it an ideal starting material for the enantioselective synthesis of such complex targets.

Access to Unnatural Amino Acids and Alcohols : As previously noted, the ring-opening of isoxazolidines provides access to 1,3-amino alcohols and β-amino acids. nih.govrsc.org These are non-proteinogenic amino acids and crucial synthons for peptidomimetics, natural products, and pharmaceuticals.

Total Synthesis of Natural Products : Isoxazolidines serve as key intermediates in the total synthesis of complex natural products. mdpi.comacs.org The defined stereochemistry of a chiral isoxazolidine can be transferred to the final target molecule, making it a powerful tool for achieving stereocontrol in multi-step syntheses.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and enantiomeric excess of (R)-3-(3,5-Difluorophenyl)isoxazolidine?

  • Methodological Answer :

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with mass spectrometry (MS) is standard for quantifying impurities. Evidence from commercial catalogs indicates ≥95% purity, validated via reverse-phase HPLC using C18 columns and acetonitrile/water gradients .
  • Enantiomeric Excess (ee) : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can determine ee. X-ray crystallography is definitive for absolute configuration confirmation, as seen in patent filings for structurally related isoxazolidines .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Cycloaddition Reactions : [3+2] cycloaddition between nitrones and fluorinated alkenes, using chiral auxiliaries or asymmetric catalysis to achieve the (R)-configuration. For example, palladium-catalyzed asymmetric hydrogenation (e.g., Pd(OAc)₂ with chiral phosphine ligands) is cited in patent literature for similar fluorinated heterocycles .
  • Post-Functionalization : Electrophilic aromatic substitution on pre-formed isoxazolidine cores, using 3,5-difluorophenylboronic acids under Suzuki-Miyaura coupling conditions .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis to minimize racemization during scale-up?

  • Methodological Answer :

  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Josiphos) with varying electron-donating groups to enhance enantioselectivity. Evidence from palladium-catalyzed reactions in patent literature suggests ligand steric bulk reduces racemization .
  • Reaction Conditions : Low temperatures (−20°C to 0°C) and inert atmospheres (N₂/Ar) stabilize intermediates. Kinetic studies using in-situ FTIR or Raman spectroscopy help identify racemization-prone steps .

Q. What strategies are effective for analyzing contradictory bioactivity data across studies involving this compound analogs?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Modeling : Compare bioactivity of analogs (e.g., from and ) using computational tools (DFT, molecular docking) to identify critical substituents (e.g., fluorine position, isoxazolidine ring conformation).
  • Assay Standardization : Replicate assays under controlled conditions (pH, solvent, cell lines) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in cell membrane permeability or metabolic stability .

Q. How can researchers address stability challenges of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., ring-opening via hydrolysis). Patent data on solid forms of related compounds suggest lyophilization or co-crystallization with stabilizers (e.g., cyclodextrins) improves shelf life .
  • pH-Dependent Stability : Use buffer systems (pH 1–13) to simulate gastric/intestinal environments. Fluorophenyl groups may enhance stability via electron-withdrawing effects, as observed in fluorinated APIs .

Q. What analytical techniques are suitable for identifying byproducts in the synthesis of this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Detect trace byproducts (e.g., diastereomers, fluorinated side products) with ppm-level accuracy.
  • NMR Spin-System Analysis : ¹⁹F NMR is particularly sensitive for identifying fluorinated impurities. For example, lists fluorinated pyridines as common byproducts in heterocycle synthesis, requiring careful quenching steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.